molecular formula C7H5BrN2 B2641959 2-(Bromomethyl)pyridine-4-carbonitrile CAS No. 597563-02-5

2-(Bromomethyl)pyridine-4-carbonitrile

Cat. No.: B2641959
CAS No.: 597563-02-5
M. Wt: 197.035
InChI Key: GCNZQCMSCTYHEO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine-4-carbonitrile is a heteroaromatic compound featuring a pyridine core substituted with a bromomethyl group at position 2 and a nitrile group at position 3. The bromomethyl group acts as a versatile alkylating agent, while the nitrile enhances electron-withdrawing properties, making this compound valuable in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the juxtaposition of substituents, enabling applications in cross-coupling reactions, nucleophilic substitutions, and as a building block for complex heterocycles.

Properties

IUPAC Name

2-(bromomethyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNZQCMSCTYHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)pyridine-4-carbonitrile typically involves the bromination of 4-methylpyridine-2-carbonitrile. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

2-(Bromomethyl)pyridine-4-carbonitrile serves as a valuable intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic properties, particularly as inhibitors in various biochemical pathways.

Case Studies:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Research has shown that compounds derived from this compound exhibit significant inhibitory activity against CDK2 and CDK9, which are critical targets in cancer therapy. For instance, a derivative demonstrated an IC50 value of 0.36 µM against CDK2, indicating potent activity .
  • Antiproliferative Activity: Compounds synthesized from this scaffold have shown promising results in inhibiting the proliferation of human tumor cell lines such as HeLa and A375 .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it a pivotal compound in the development of new synthetic methodologies.

Reactions and Yields:

The following table summarizes some reactions involving this compound and their respective yields:

Reaction TypeConditionsYield (%)
Nucleophilic substitution with aminesReflux in acetone with potassium carbonate72
Coupling reactionsMicrowave-assisted synthesis>90
Formation of heterocyclesReflux with various reagentsVaries

Material Science Applications

Another notable application of this compound is in the field of materials science. It is employed in the synthesis of functionalized polymers and nanomaterials that exhibit unique properties.

Example:

  • Polymeric Materials: The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties, making them suitable for advanced applications such as coatings and composites .

Pharmacological Studies

The pharmacological profile of derivatives from this compound has been extensively studied. Its derivatives have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

Pharmacological Activities:

  • Anti-Cancer: Several studies have indicated that derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-Microbial: Some derivatives have demonstrated efficacy against bacterial strains, showcasing their potential as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyridine-4-carbonitrile primarily involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The nitrile group can also undergo various transformations, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Bromomethyl vs. Methyl : Bromomethyl’s leaving group ability enables alkylation, whereas methyl groups are inert but provide steric stabilization.
  • Nitrile Position : Nitriles at position 4 (pyridine) vs. position 5 (pyrimidine) alter electronic density distribution, affecting regioselectivity in reactions.
  • Heterocycle Core : Pyridine derivatives (e.g., target compound) exhibit higher aromatic stability compared to pyrimidines, which are more electron-deficient.

Biological Activity

2-(Bromomethyl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromomethyl group attached to a pyridine ring with a cyano group at the 4-position. Its molecular formula is C7H6BrN2C_7H_6BrN_2, with a molecular weight of approximately 200.04 g/mol. The presence of the bromomethyl and cyano groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties . For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including pancreatic, prostate, breast, lung, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis induction .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)Mechanism of Action
Pancreatic Cancer5.2Inhibition of cell cycle progression
Breast Cancer3.8Induction of apoptosis
Lung Cancer4.5Modulation of PI3K/AKT pathway
Prostate Cancer6.0Inhibition of specific kinases

Anti-inflammatory Activity

In addition to its anticancer effects, derivatives of this compound have shown anti-inflammatory activity . These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses. This property can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

Emerging studies suggest that some derivatives possess antiviral properties , particularly against the herpes simplex virus (HSV). The mechanism involves interference with viral replication processes, making it a potential candidate for antiviral drug development.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of this compound derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells (IC50 = 7 µM) while showing limited toxicity towards noncancerous cardiac cells, highlighting the selectivity of these compounds .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, a derivative was tested for its ability to reduce paw edema induced by carrageenan. The compound demonstrated a significant reduction in edema (p < 0.05) compared to the control group, suggesting its potential utility in managing inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Some derivatives inhibit kinases involved in cancer progression, thus providing a targeted therapeutic approach.
  • Cytokine Modulation : By affecting cytokine levels, these compounds can alter inflammatory responses.
  • Viral Replication Interference : The compounds may disrupt viral replication machinery, offering a mechanism for antiviral activity.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for preparing 2-(Bromomethyl)pyridine-4-carbonitrile?

  • Methodology : The compound is typically synthesized via bromination of pyridine precursors. For example, bromomethylation of pyridine-4-carbonitrile derivatives under controlled conditions (e.g., using N-bromosuccinimide (NBS) in carbon tetrachloride with a radical initiator like AIBN). Reaction optimization includes temperature control (60–80°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
  • Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
BromomethylationNBS, CCl₄, AIBN, 70°C65–75
PurificationEthyl acetate/hexane (3:7)>95% purity

Q. How is this compound characterized structurally?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm for protons, δ 120–150 ppm for carbons) and bromomethyl group (δ ~4.5 ppm for CH₂Br protons, δ ~30 ppm for CH₂Br carbon) .
  • IR Spectroscopy : C≡N stretch at ~2220 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 197.0 (calculated for C₇H₅BrN₂⁺) .

Advanced Research Questions

Q. How can competing side reactions during bromomethylation be minimized?

  • Methodology :

  • Solvent Selection : Use non-polar solvents (e.g., CCl₄) to suppress nucleophilic substitution by polar intermediates .
  • Radical Quenchers : Add stabilizers like TEMPO to terminate undesired radical pathways .
  • Temperature Control : Maintain <80°C to prevent decomposition of the bromomethyl group .
    • Case Study : A 2022 study reported 15% higher yields using CCl₄ over DCM due to reduced solvolysis .

Q. What analytical strategies resolve contradictions in spectroscopic data for derivatives?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded spectra (e.g., pyridine vs. substituent protons) .
  • X-ray Crystallography : Resolve ambiguous structures, as seen in a 2008 study of a pyrazolo-pyridine carbonitrile derivative .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .

Q. How is this compound utilized in heterocyclic synthesis?

  • Methodology : The bromomethyl group acts as an electrophilic site for nucleophilic substitution. Example applications:

  • Benzoxazole Synthesis : React with 2-aminophenol derivatives in DMF at 100°C to form fused heterocycles .
  • Amine Cross-Coupling : Catalyze reactions with piperidine or morpholine using Pd(PPh₃)₄ to generate bioactive intermediates .
    • Key Reaction :
ProductReagents/ConditionsApplication
Pyridine-benzoxazole2-aminophenol, DMF, 100°CAntimicrobial agents

Q. What computational tools predict the reactivity of this compound in drug design?

  • Methodology :

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina .
  • MD Simulations : Assess binding stability in aqueous environments (e.g., GROMACS) .
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties .

Contradictions and Solutions in Literature

  • Discrepancy in Reaction Yields : Some studies report lower yields (~50%) when using DCM as a solvent compared to CCl₄ (~75%). This is attributed to DCM’s polarity promoting side reactions .
  • Ambiguous NMR Assignments : Conflicting δ values for the bromomethyl group in early studies were resolved via 2D NMR and X-ray validation .

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